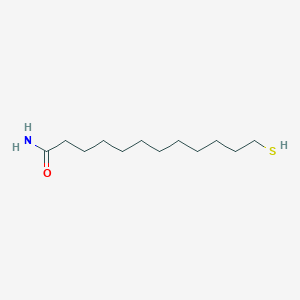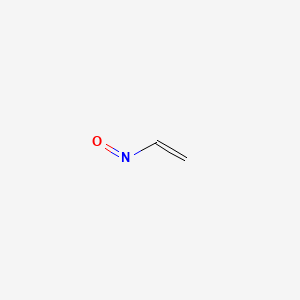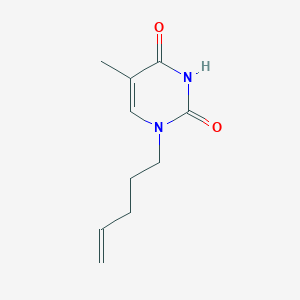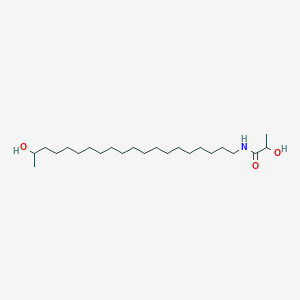
12-Sulfanyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Sulfanyldodecanamide is an organic compound characterized by the presence of a sulfanyl group attached to a dodecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Sulfanyldodecanamide typically involves the reaction of dodecanoyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 12-Sulfanyldodecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted dodecanamides.
Scientific Research Applications
12-Sulfanyldodecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug precursor.
Industry: It is used in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-Sulfanyldodecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Dodecanamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
12-Sulfinyldodecanamide: An oxidized form of 12-Sulfanyldodecanamide with different chemical properties.
12-Sulfonyl-dodecanamide: Another oxidized derivative with distinct reactivity.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts specific reactivity and potential biological activity not seen in its analogs.
Properties
CAS No. |
188678-39-9 |
|---|---|
Molecular Formula |
C12H25NOS |
Molecular Weight |
231.40 g/mol |
IUPAC Name |
12-sulfanyldodecanamide |
InChI |
InChI=1S/C12H25NOS/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H2,13,14) |
InChI Key |
BPTTYJJCJMMIRV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)N)CCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)
![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)




![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
